Cas no 749922-34-7 (7-(Benzyloxy)quinolin-4-ol)

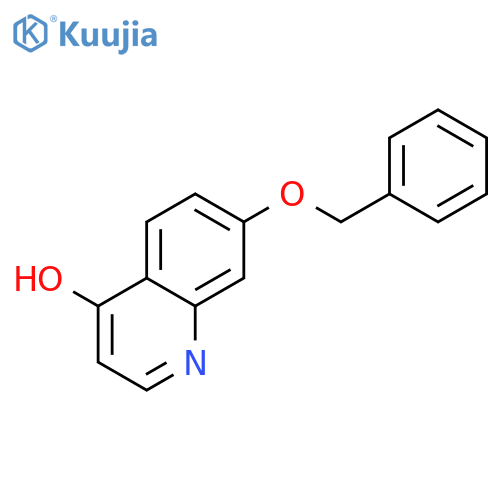

7-(Benzyloxy)quinolin-4-ol structure

商品名:7-(Benzyloxy)quinolin-4-ol

CAS番号:749922-34-7

MF:C16H13NO2

メガワット:251.279924154282

MDL:MFCD06659963

CID:1032462

PubChem ID:21075752

7-(Benzyloxy)quinolin-4-ol 化学的及び物理的性質

名前と識別子

-

- 7-(Benzyloxy)quinolin-4-ol

- 7-(BENZYLOXY)-4-HYDROXYQUINOLINE

- 4-hydroxy-7-benzyloxyquinoline

- 7-benzyloxyquinolin-4-ol

- CTK8A0611

- OR8291

- RW3242

- SureCN311094

- 7-BENZYLOXY-4-HYDROXY-QUINOLINE

- 7-(Benzyloxy)quinolin-4(1H)-one

- KWQRHYWEGFFXKV-UHFFFAOYSA-N

- CB0159

- AB0066358

- AX8211984

- ST24024461

- Z5099

- DTXSID40610566

- CS-0156156

- 7-(BENZYLOXY)-1H-QUINOLIN-4-ONE

- MFCD06659963

- SCHEMBL311094

- SY110009

- Z1741982258

- AKOS015912496

- 1629758-07-1

- 7-phenylmethoxy-1H-quinolin-4-one

- A865756

- 749922-34-7

- FT-0660791

- SCHEMBL16112035

- SB71859

- DS-2851

- DB-207850

- 7-(Benzyloxy)-1,4-dihydroquinolin-4-one

- DB-108180

-

- MDL: MFCD06659963

- インチ: 1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)

- InChIKey: KWQRHYWEGFFXKV-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2C(C([H])=C([H])N([H])C=2C=1[H])=O

計算された属性

- せいみつぶんしりょう: 251.094628657g/mol

- どういたいしつりょう: 251.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 38.3

7-(Benzyloxy)quinolin-4-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P261-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

7-(Benzyloxy)quinolin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226796-5g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 5g |

¥1009.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226796-10g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 10g |

¥2143.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D960368-10g |

7-BENZYLOXY-4-HYDROXY-QUINOLINE |

749922-34-7 | 95+% | 10g |

$220 | 2024-06-06 | |

| abcr | AB245933-1g |

7-(Benzyloxy)-4-hydroxyquinoline; . |

749922-34-7 | 1g |

€126.60 | 2025-03-19 | ||

| Apollo Scientific | OR8291-5g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 5g |

£200.00 | 2025-02-20 | |

| Chemenu | CM143359-5g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 5g |

$191 | 2021-08-05 | |

| ChemScence | CS-0156156-10g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 10g |

$425.0 | 2022-04-26 | ||

| Apollo Scientific | OR8291-1g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 1g |

£63.00 | 2025-02-20 | |

| Chemenu | CM143359-10g |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 95% | 10g |

$343 | 2021-08-05 | |

| TRC | B113520-500mg |

7-(Benzyloxy)quinolin-4-ol |

749922-34-7 | 500mg |

$ 190.00 | 2022-06-07 |

7-(Benzyloxy)quinolin-4-ol 関連文献

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

749922-34-7 (7-(Benzyloxy)quinolin-4-ol) 関連製品

- 131802-60-3(7-Benzyloxyquinoline)

- 20289-26-3(4-(benzyloxy)-1H-indole)

- 1215-59-4(5-Benzyloxyindole)

- 847577-89-3(6-(Benzyloxy)quinolin-4-ol)

- 840537-99-7(4-(Benzyloxy)-6-methyl-1H-indole)

- 15903-94-3(6-Benzyloxyindole)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:749922-34-7)7-(Benzyloxy)quinolin-4-ol

清らかである:99%

はかる:10g

価格 ($):211.0